[1-(2-adamantyl)-2-pyrrolidinyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(2-adamantyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c17-9-14-2-1-3-16(14)15-12-5-10-4-11(7-12)8-13(15)6-10/h10-15,17H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCOSZDULGKLAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2C3CC4CC(C3)CC2C4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 1 2 Adamantyl 2 Pyrrolidinyl Methanol and Analogues
Strategies for Pyrrolidine (B122466) Ring Formation and Functionalization
The synthesis of the pyrrolidine moiety, particularly the chiral (pyrrolidin-2-yl)methanol fragment, is a cornerstone of many synthetic endeavors in medicinal chemistry. nih.gov The methods employed are diverse, ranging from the utilization of naturally occurring chiral building blocks to sophisticated cyclization reactions.
Synthesis from Chiral Precursors (e.g., Proline Derivatives)
The most direct and widely adopted strategy for obtaining optically pure pyrrolidine derivatives involves starting from the chiral pool, with the amino acid L-proline and its derivatives being the most common precursors. nih.gov This approach elegantly preserves the stereochemistry at the C2 position of the pyrrolidine ring.
A key intermediate, (S)-pyrrolidin-2-ylmethanol, also known as (S)-prolinol, is readily synthesized by the reduction of L-proline or its esters. This reduction is typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). nih.gov The high efficiency and stereochemical fidelity of this reaction make it a preferred method for accessing the core scaffold of the target molecule. nih.gov The use of N-protected proline derivatives, such as N-Boc or N-Cbz proline, is also common to prevent side reactions and allow for controlled functionalization. rsc.orgmdpi.com For instance, N-Boc-(S)-proline can be converted to its Weinreb amide intermediate, which then reacts with a Grignard reagent, followed by hydrogenation to yield chiral pyrrolidine-2-yl-methanol derivatives. google.com
The table below summarizes typical conditions for the reduction of proline derivatives to prolinol.
| Starting Material | Reagent | Solvent | Yield | Reference |
| L-Proline | LiAlH₄ | THF | High | nih.gov |
| L-Proline | LiBH₄ | THF | High | nih.gov |
| N-Boc-L-proline | BH₃·SMe₂ | THF | >95% | N/A |
| (S)-l-(tert- butoxycarbonyl)pyrrolidine-2-carboxylic acid | Weinreb Amide Formation -> Grignard -> Hydrogenation | Acetonitrile, THF | Good | google.com |
Cyclization Reactions in Pyrrolidine Synthesis
While using proline is straightforward, forming the pyrrolidine ring from acyclic precursors through cyclization offers greater flexibility for introducing diverse substituents. nih.gov Several powerful cyclization strategies are employed in organic synthesis.
[3+2] Cycloaddition Reactions: This method involves the reaction of a three-atom component (like an azomethine ylide) with a two-atom component (an alkene or alkyne), constructing the five-membered pyrrolidine ring in a single step. osaka-u.ac.jptandfonline.com This approach is highly valued for its ability to control stereochemistry and generate complex pyrrolidines. mdpi.com
Intramolecular Cyclization: These reactions involve forming the ring by creating a bond between two atoms within the same linear molecule. osaka-u.ac.jp This can be achieved through various means, including:
Reductive Amination: The condensation of a 1,4-dicarbonyl compound with a primary amine, followed by reduction, can form the pyrrolidine ring. mdpi.com
Intramolecular C-H Amination: Transition metal catalysts, such as those based on rhodium or copper, can facilitate the intramolecular amination of unactivated C(sp³)-H bonds to forge the N-C bond and close the ring. organic-chemistry.org
Ring Expansion Cascades: An aziridine (B145994) ring can undergo an expansion cascade, induced by reagents like N-bromosuccinimide (NBS), to form a functionalized pyrrolidine. rsc.org
The table below provides examples of different cyclization strategies for pyrrolidine synthesis.
| Cyclization Strategy | Key Reactants | Catalyst/Reagent | Key Features | Reference |
| [3+2] Cycloaddition | Azomethine ylides, Alkenes | - | High stereoselectivity | osaka-u.ac.jpmdpi.com |
| Intramolecular C-H Amination | Alkyl azides | Iron(III) catalyst | High chemo- and regioselectivity | organic-chemistry.org |
| Aziridine Ring Expansion | Cinnamylaziridine | N-Bromosuccinimide (NBS) | Diastereoselective, forms functionalized pyrrolidines | rsc.org |
| Tandem Amination/Cyanation | Primary amine-tethered alkyne | Copper catalyst | Three-component reaction, one-pot synthesis | nih.gov |
Introduction of Hydroxyl Functionality
The hydroxymethyl group at the C2 position is a defining feature of the target molecule. The introduction of this hydroxyl functionality is often intrinsically linked to the synthesis of the pyrrolidine ring itself. hyphadiscovery.com
As mentioned in section 2.1.1, the most common method is the reduction of the carboxylic acid or ester functionality of a proline derivative. nih.gov This approach is highly efficient and directly yields the desired (pyrrolidin-2-yl)methanol structure.
Approaches for Adamantyl Moiety Introduction
The adamantane (B196018) cage is a rigid, lipophilic moiety frequently incorporated into pharmacologically active compounds to enhance their properties. nih.govwikipedia.org Attaching this bulky group to the pyrrolidine nitrogen is the final key challenge in the synthesis of [1-(2-adamantyl)-2-pyrrolidinyl]methanol.
Direct C-C Bond Formation to the Pyrrolidine Ring
Direct C-C bond formation is a fundamental strategy in organic synthesis for creating carbon skeletons. numberanalytics.com However, in the context of the target molecule, the bond being formed is a nitrogen-carbon bond (N-C) between the pyrrolidine nitrogen and the C2 carbon of the adamantane cage. Direct C-H activation on the adamantane followed by coupling with the pyrrolidine nitrogen is a theoretical possibility but is synthetically challenging and not commonly reported for this specific transformation. More established methods rely on pre-functionalized starting materials. For instance, reactions involving the nucleophilic character of a deprotonated N-heterocyclic carbene-like species at the γ-carbon have been documented with ketones like adamantanone, but this leads to a C-C bond at a different position of the heterocycle, not N-alkylation. researchgate.net
Functionalization of Pyrrolidine with Adamantane-Containing Reagents
The most practical and widely applicable method for introducing the adamantyl group is through the N-alkylation of a pre-formed (pyrrolidin-2-yl)methanol with a suitable adamantane-containing electrophile. This reaction leverages the nucleophilicity of the secondary amine of the pyrrolidine ring.
The general reaction would involve: Reactant 1: (S)- or (R)-pyrrolidin-2-ylmethanol (or its O-protected derivative). Reactant 2: A 2-adamantyl derivative bearing a good leaving group, such as 2-bromoadamantane (B1268071) or 2-adamantyl triflate.
The reaction is typically carried out in the presence of a base to neutralize the acid generated during the substitution. The choice of solvent and base is crucial to optimize the yield and prevent side reactions. While many studies focus on the more reactive 1-adamantyl position, syntheses involving the 2-adamantyl position are also known. nih.govnih.gov For example, the synthesis of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives proceeds by reacting 1-(adamantan-1-yl)thiourea with 2-bromo esters, showcasing the reactivity of adamantyl-functionalized reagents. nih.gov Similarly, adamantylated furans can be prepared by reacting furans with 1-adamantanol (B105290) in the presence of a Lewis acid, a reaction that highlights the generation of an adamantyl carbocation for electrophilic attack. mdpi.com
The table below outlines a plausible, generalized approach for the N-adamantylation step.
| Pyrrolidine Derivative | Adamantane Reagent | Base | Solvent | Key Features | Reference (Analogous) |
| (S)-pyrrolidin-2-ylmethanol | 2-Bromoadamantane | K₂CO₃, NaHCO₃, or Et₃N | DMF, Acetonitrile | Standard Sₙ2 alkylation of a secondary amine | researchgate.netnih.gov |
| (S)-pyrrolidin-2-ylmethanol | 2-Adamantanol | Acid catalyst (for Sₙ1) | - | Carbocation-mediated alkylation | mdpi.com |
Stereoselective Synthesis of Enantiopure this compound
The creation of enantiomerically pure this compound hinges on synthetic strategies that can precisely control the stereochemistry at the C2 position of the pyrrolidine ring. The primary approaches to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective methods.
Asymmetric Catalysis in Pyrrolidinylmethanol Formation
Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral molecules, often utilizing small organic molecules as catalysts. Proline and its derivatives have emerged as privileged catalysts in a wide array of asymmetric transformations. rsc.orgresearchgate.net The seminal work on proline-catalyzed intermolecular aldol (B89426) reactions paved the way for the development of numerous organocatalytic systems.
In the context of synthesizing pyrrolidinylmethanol structures, proline-derived catalysts can be employed to set the stereocenter at the C2 position. For instance, the asymmetric reduction of a suitable N-(2-adamantyl)pyrrolidin-2-yl ketone precursor could be achieved using a chiral catalyst. More advanced catalysts, such as diarylprolinol silyl (B83357) ethers, have shown high efficiency in the asymmetric functionalization of aldehydes and ketones. rsc.orgresearchgate.net L-prolinol itself and its derivatives have been investigated as chiral solvents and organocatalysts, demonstrating their potential in asymmetric conjugate addition reactions, which could be a key step in building the substituted pyrrolidine ring. rsc.org
The general mechanism for proline-catalyzed reactions often involves the formation of an enamine or iminium ion intermediate, which then reacts stereoselectively. The catalyst's chiral environment directs the approach of the reactants, leading to the preferential formation of one enantiomer. While a direct application to the synthesis of this compound is not extensively documented, the principles of proline-based organocatalysis provide a clear and viable pathway.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. nih.gov This method involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of this compound, a proline-derived chiral auxiliary could be employed. For example, an achiral pyrrolidine precursor could be attached to a chiral auxiliary, followed by the introduction of the adamantyl group and subsequent formation of the methanol (B129727) moiety. Alternatively, a chiral auxiliary can be used to direct the diastereoselective alkylation or other modifications of a proline derivative. nih.gov Oxazolidinones, such as those derived from ephedrine (B3423809) or proline itself, are common and effective chiral auxiliaries. uow.edu.au A synthetic sequence might involve the Michael addition of a nucleophile to a proline-derived oxazolidinone, which proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. uow.edu.au
A representative, though analogous, example is the use of pseudoephenamine as a chiral auxiliary in diastereoselective alkylation reactions to generate enantiomerically enriched products. nih.gov The high crystallinity of the intermediates often facilitates purification by recrystallization.
Diastereoselective Approaches
Diastereoselective synthesis relies on the inherent chirality of a starting material to influence the creation of new stereocenters. L-proline, being a naturally occurring and inexpensive chiral molecule, is an excellent starting point for the synthesis of enantiopure this compound.
A common strategy involves the modification of the carboxylic acid group of N-protected proline. For instance, N-(2-adamantyl)-L-proline can be converted to the corresponding aldehyde, N-(2-adamantyl)-L-prolinal. The subsequent reduction of the aldehyde to the primary alcohol must be performed under conditions that avoid racemization. Diastereoselective reduction of the ketone precursor, N-(2-adamantyl)pyrrolidin-2-yl ketone, using hydride reagents can also be employed, where the existing stereocenter at C2 directs the approach of the hydride, leading to the preferential formation of one diastereomer of the alcohol. The stereochemical outcome of such reductions can often be predicted by Felkin-Anh or other stereochemical models.
A published synthesis of a related compound, (R)-phenanthrenyl-9-yl-[(S)-pyrrolidin-2-yl]methanol, starts from L-proline and proceeds with high diastereoselectivity, demonstrating the feasibility of this approach. researchgate.net Similarly, diastereoselective lithiation of N-substituted proline derivatives followed by quenching with an electrophile is another powerful method for introducing substituents with high stereocontrol. researchgate.net
Novel Synthetic Transformations and Cascade Reactions
Modern organic synthesis increasingly focuses on efficiency and atom economy, leading to the development of novel transformations and cascade reactions. Cascade reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, are particularly attractive for building complex molecules like this compound. rsc.org
For the synthesis of substituted pyrrolidines, organocatalytic cascade reactions have been developed. For example, a squaramide-catalyzed aza-Michael/Michael cascade reaction between nitroalkenes and aminomethyl enones can provide highly functionalized chiral pyrrolidines with excellent stereoselectivity. rsc.org While this specific example does not directly yield the target molecule, the underlying principle of a cascade reaction to construct the pyrrolidine ring is applicable.
Enzymatic cascades represent another frontier, offering high selectivity and mild reaction conditions. researchgate.net Biocatalytic methods, such as those employing imine reductases, can be used for the asymmetric synthesis of chiral pyrrolidines. A multi-enzyme one-pot cascade could potentially be designed to convert simple starting materials into the desired adamantyl-substituted pyrrolidinylmethanol. researchgate.net
Optimization of Reaction Conditions and Yields
The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the synthesis of this compound, several key steps can be optimized.
One critical step is often the formation of the carbon-carbon bond to introduce a substituent at the C2 position, for example, through a Grignard reaction. The choice of solvent, temperature, and the nature of the Grignard reagent can significantly impact the yield and diastereoselectivity of the addition to an N-protected proline derivative. researchgate.net For instance, in the addition of Grignard reagents to oxa-bridged benzazepines, diethyl ether was found to be a superior solvent to tetrahydrofuran (B95107) or dioxane, leading to significantly higher yields. researchgate.net
A patented process for the preparation of chiral pyrrolidin-2-yl-methanol derivatives highlights the importance of optimizing the formation and reaction of a Weinreb amide intermediate. google.com The choice of coupling agents, base, and solvent for the formation of the amide, as well as the temperature and work-up procedure for the subsequent Grignard reaction, are all critical parameters that need to be fine-tuned. The isolation and purification of the product, for instance through crystallization from a specific solvent mixture, is another key aspect of process optimization to obtain the desired product in high purity. google.com
The following table illustrates typical reaction parameters that are often optimized in the synthesis of related pyrrolidinylmethanol compounds.
| Parameter | Typical Range/Options | Effect on Reaction |
| Solvent | Ethereal (THF, Et2O), Halogenated (DCM), Aprotic Polar (Acetonitrile) | Influences solubility, reactivity, and stereoselectivity. |
| Temperature | -78 °C to reflux | Affects reaction rate and selectivity; lower temperatures often favor higher selectivity. |
| Catalyst Loading | 0.1 mol% to 20 mol% | Impacts reaction rate and cost-effectiveness. |
| Reagent Equivalents | 1.0 to 3.0 eq. | Can drive the reaction to completion but may lead to side products if in large excess. |
| Reaction Time | 1 hour to 48 hours | Necessary to monitor for reaction completion to maximize yield and minimize degradation. |
| Work-up Procedure | Acidic/basic quench, extraction, crystallization | Crucial for isolating the pure product and removing byproducts and unreacted starting materials. |
By systematically varying these conditions, a robust and efficient synthesis of this compound can be developed.
Advanced Structural Characterization and Conformational Analysis of 1 2 Adamantyl 2 Pyrrolidinyl Methanol Derivatives
Spectroscopic Methods for Structural Elucidation in Research
Spectroscopic methods are fundamental in determining the molecular architecture of [1-(2-adamantyl)-2-pyrrolidinyl]methanol derivatives. Techniques such as NMR, mass spectrometry, and infrared/Raman spectroscopy provide complementary information regarding the connectivity, molecular weight, and functional groups present in the molecule.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural characterization of adamantyl-containing compounds in solution. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In ¹H NMR spectra of this compound derivatives, the adamantyl protons typically appear as a series of broad multiplets in the upfield region, approximately between 1.5 and 2.5 ppm. nih.gov The specific chemical shifts and coupling patterns can help confirm the substitution pattern on the adamantane (B196018) cage. The protons on the pyrrolidine (B122466) ring resonate at distinct chemical shifts, influenced by the ring's conformation and the stereochemistry at the C2 position. ipb.pt The methanolic proton (CH₂OH) and the adjacent proton on the pyrrolidine ring (C2-H) are diastereotopic and often appear as complex multiplets. The hydroxyl proton itself is a broad singlet, its chemical shift being sensitive to solvent and concentration.
¹³C NMR spectroscopy provides further structural confirmation. The adamantane cage exhibits characteristic signals for its methine and methylene (B1212753) carbons. nih.gov The carbons of the pyrrolidinyl ring and the hydroxymethyl group also show distinct resonances. The use of advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is crucial for unambiguously assigning all proton and carbon signals, especially for complex derivatives. researchgate.netmdpi.com These techniques reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, allowing for a complete mapping of the molecular skeleton. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a this compound Derivative.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Adamantyl-H (bridgehead) | ~1.8 - 2.1 | ~38 - 40 |
| Adamantyl-H (methylene) | ~1.6 - 1.9 | ~28 - 30 |
| Pyrrolidine-H (C2) | ~3.5 - 3.8 | ~65 - 68 |
| Pyrrolidine-H (C5) | ~2.9 - 3.2 | ~55 - 58 |
| Pyrrolidine-H (C3, C4) | ~1.7 - 2.0 | ~23 - 28 |
| Methanol-CH₂ | ~3.4 - 3.7 | ~60 - 64 |
| Methanol-OH | Variable (broad) | - |
Note: Values are approximate and can vary based on solvent, substitution, and stereochemistry. Data is inferred from studies on related adamantane and pyrrolidine structures. nih.govipb.ptnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound derivatives with high accuracy. Techniques like electrospray ionization (ESI) are commonly employed to generate protonated molecular ions [M+H]⁺. nih.gov High-resolution mass spectrometry (HRMS) can confirm the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places.
The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable structural information. nih.gov For these compounds, characteristic fragmentation pathways often involve:
Cleavage of the N-C bond: The bond between the pyrrolidine nitrogen and the adamantyl group can cleave, leading to fragments corresponding to the adamantyl cation and the 2-pyrrolidinyl methanol (B129727) radical cation, or vice-versa.
Loss of the hydroxymethyl group: A common fragmentation involves the loss of the -CH₂OH group (31 Da).
Ring opening of the pyrrolidine: The pyrrolidine ring can undergo cleavage, leading to a series of smaller fragment ions.
Fragmentation of the adamantyl cage: While generally stable, the adamantane structure can also fragment under higher energy conditions.
Predictive fragmentation software and comparison with spectral libraries can aid in the interpretation of these patterns. nih.govresearchgate.net
Table 2: Predicted ESI-MS/MS Fragmentation for this compound ([C₁₅H₂₇NO], Mol. Wt.: 237.38)
| Fragment Ion | Proposed Structure | m/z (Calculated) |
| [M+H]⁺ | Protonated Parent Molecule | 238.22 |
| [M+H - H₂O]⁺ | Loss of water | 220.21 |
| [M+H - CH₂OH]⁺ | Loss of methanol radical | 206.19 |
| [C₁₀H₁₅]⁺ | Adamantyl cation | 135.12 |
| [C₅H₁₀NO]⁺ | 2-Hydroxymethylpyrrolidinyl cation | 100.08 |
Note: Fragmentation is predicted based on common pathways for similar chemical structures. nih.govresearchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, often complementary, techniques for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. researchgate.net
For this compound, the IR spectrum would be dominated by several key absorptions:
O-H Stretch: A strong, broad absorption band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.
C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the sp³ C-H bonds of the aliphatic adamantyl and pyrrolidine rings. researchgate.net
C-O Stretch: A distinct band in the 1000-1260 cm⁻¹ range, corresponding to the stretching vibration of the primary alcohol C-O bond.
C-N Stretch: A medium to weak band in the 1020-1250 cm⁻¹ range for the tertiary amine in the pyrrolidine ring.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the symmetric C-H stretching and skeletal vibrations of the adamantane cage often produce strong, sharp signals, making it a useful tool for confirming the presence of this moiety. researchgate.net
X-ray Crystallography for Solid-State Structure Determination.mdpi.comnih.govmdpi.comresearchgate.net
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule can be constructed, revealing exact bond lengths, bond angles, and torsional angles. mdpi.com
For derivatives of this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of the stereochemistry at the C2 position of the pyrrolidine ring. It would also detail the exact conformation of both the pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the bulky adamantyl group relative to the rest of the molecule. nih.govresearchgate.net The crystal system (e.g., monoclinic, orthorhombic) and space group would also be determined. nih.govmdpi.com
Table 3: Hypothetical Crystal Data and Structure Refinement Parameters for a this compound Derivative.
| Parameter | Value |
| Chemical Formula | C₁₅H₂₇NO |
| Formula Weight | 237.38 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 11.5 |
| b (Å) | 14.5 |
| c (Å) | 15.0 |
| Volume (ų) | ~2500 |
| Z (Molecules/unit cell) | 8 |
| Density (calculated) (g/cm³) | ~1.26 |
| R-factor | < 0.05 |
Note: These parameters are representative examples based on published data for similar adamantane and pyrrolidine-containing crystal structures. mdpi.comresearchgate.netnih.gov
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding).mdpi.comresearchgate.net
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. nih.govsci-hub.box For this compound, hydrogen bonding is expected to be a dominant directional force. fu-berlin.de
The hydroxyl group (-OH) of the methanol moiety is a potent hydrogen bond donor, while the nitrogen atom of the pyrrolidine ring and the oxygen atom of the hydroxyl group can both act as hydrogen bond acceptors. This can lead to the formation of extensive hydrogen-bonded networks, such as chains or dimers, which stabilize the crystal structure. researchgate.netnih.gov For instance, an intermolecular O-H···N hydrogen bond could link the hydroxyl group of one molecule to the pyrrolidine nitrogen of a neighboring molecule. researchgate.net
Conformational Analysis and Stereochemistry
The five-membered pyrrolidine ring, however, is flexible and can adopt non-planar conformations, most commonly an "envelope" or "twist" (half-chair) form. The specific conformation adopted in a crystal or in solution will be the one that minimizes steric strain, particularly the repulsion between the bulky adamantyl group and the hydroxymethyl group. nih.gov
The stereocenter at the C2 position of the pyrrolidine ring is of critical importance. The compound can exist as (R) and (S) enantiomers. The absolute stereochemistry determines the spatial orientation of the hydroxymethyl group, which in turn influences how the molecule can interact with its environment, including the formation of intermolecular hydrogen bonds in the solid state. researchgate.net Computational modeling, in conjunction with experimental data from NMR (e.g., NOE experiments) and X-ray crystallography, can be used to determine the most stable low-energy conformations and understand the relationship between structure and properties. nih.govmdpi.com
Conformational Preferences of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar and typically adopts one of two main puckered conformations, known as envelope (E) or twist (T) forms. For proline and its derivatives, these puckering modes are often described as Cγ-endo (exo-pucker) or Cγ-exo (endo-pucker), where the Cγ atom is displaced from the plane of the other four ring atoms, either on the opposite or the same side as the substituent at the Cα position, respectively. nih.govresearchgate.net The conformational equilibrium between these puckered states is influenced by the nature and position of substituents on the ring. nih.gov
In the case of this compound, the pyrrolidine ring is substituted at the nitrogen (N1) with a bulky 2-adamantyl group and at the adjacent C2 position with a hydroxymethyl group. The substitution at the nitrogen atom is a key factor in determining the ring's conformational preference. The steric demand of the adamantyl group can significantly influence the puckering of the pyrrolidine ring. acs.org
Computational studies and experimental data from related N-substituted proline derivatives suggest that the pyrrolidine ring exists in a dynamic equilibrium between different puckered conformations. The relative energies of these conformers are determined by a delicate balance of steric and electronic effects. The presence of a substituent at the Cα (C2 in this case) position can further influence this equilibrium. acs.orgnih.gov
| Pucker Type | Description | Influencing Factors |
|---|---|---|
| Cγ-endo (Exo-pucker) | Cγ atom is displaced on the opposite side of the Cα substituent. | Favored by certain substituents at the C4 position, such as in 4R-hydroxy-L-proline. |
| Cγ-exo (Endo-pucker) | Cγ atom is displaced on the same side as the Cα substituent. | Can be favored depending on the stereoelectronic effects of the substituents. |
Influence of Adamantyl Moiety on Molecular Conformation
These steric interactions are expected to restrict the rotation around the N-C(adamantyl) bond and influence the puckering of the pyrrolidine ring to minimize steric strain. Molecular modeling of related adamantane-containing compounds has shown that the adamantane cage prefers an orientation that minimizes unfavorable steric clashes. researchgate.netnih.gov The presence of the bulky adamantyl group can also impact the relative orientation of the hydroxymethyl group, potentially favoring conformations where the hydroxyl group is directed away from the adamantyl moiety.
The increased lipophilicity conferred by the adamantyl group can also influence intermolecular interactions in the solid state and in solution, which in turn can affect the preferred conformation. mdpi.com
| Property | Description | Conformational Impact |
|---|---|---|
| Steric Bulk | Large, cage-like structure. mdpi.com | Restricts bond rotations and influences the puckering of adjacent rings to minimize steric hindrance. acs.orgmdpi.com |
| Rigidity | The adamantane cage is conformationally rigid. researchgate.net | Provides a fixed, bulky substituent that can be used to control the overall molecular shape. |
| Lipophilicity | Highly soluble in non-polar environments. mdpi.com | Can influence crystal packing and intermolecular interactions, thereby affecting the solid-state conformation. mdpi.comresearchgate.net |
Determination of Absolute Configuration
This compound is a chiral molecule due to the stereocenter at the C2 position of the pyrrolidine ring. The determination of its absolute configuration is crucial for understanding its stereospecific interactions. Several methods are available for the unambiguous assignment of the absolute configuration of chiral compounds.
X-ray Crystallography: This is a powerful technique for determining the three-dimensional structure of a molecule, including its absolute configuration. By forming a co-crystal with a known chiral auxiliary or by using anomalous dispersion effects if a heavy atom is present, the absolute stereochemistry can be definitively established. researchgate.net For a molecule like this compound, derivatization with a chiral acid and subsequent single-crystal X-ray diffraction analysis would be a common strategy.
NMR Spectroscopy: While NMR is primarily used for determining the connectivity and relative stereochemistry of a molecule, it can also be used to determine the absolute configuration through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). For instance, the formation of diastereomeric esters or amides with a chiral reagent, such as Mosher's acid, allows for the determination of the absolute configuration by analyzing the differences in the chemical shifts of the resulting diastereomers in the ¹H or ¹⁹F NMR spectra.
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be determined without the need for crystallization or chemical derivatization.
| Method | Principle | Requirements/Considerations |
|---|---|---|
| X-ray Crystallography | Anomalous dispersion of X-rays by atoms in a non-centrosymmetric crystal. researchgate.net | Requires a single crystal of suitable quality. May require derivatization with a heavy atom or a chiral auxiliary. |
| NMR with Chiral Auxiliaries | Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable NMR spectra. | Requires chemical modification of the molecule. The chosen chiral auxiliary must induce sufficient chemical shift differences. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Requires comparison with computationally predicted spectra. |
Theoretical and Computational Chemistry Studies of 1 2 Adamantyl 2 Pyrrolidinyl Methanol and Analogues
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the fundamental electronic and structural properties of molecules. These methods offer a balance between computational cost and accuracy, making them a cornerstone of modern computational chemistry.
Electronic Structure and Reactivity Predictions (e.g., HOMO-LUMO Analysis)
The electronic character of a molecule is dictated by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from electronic structure calculations. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For a catalyst like [1-(2-adamantyl)-2-pyrrolidinyl]methanol, the MEP would highlight the nucleophilic character of the nitrogen and oxygen atoms, which are key sites for interaction with substrates.
| Compound Family | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Adamantane (B196018) Derivatives (substituted) | DFT/B3LYP | Varied | Varied | Tunable with substitution mdpi.com |
| Pyrrolidine-based Organocatalysts | DFT | Varied | Varied | Correlates with reactivity |
| General Organic Molecules | DFT/B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | -0.08657 nih.gov |
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are highly effective in predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to predict their resonance frequencies in an NMR spectrum. These calculations are particularly useful for assigning complex spectra and for confirming the structure of newly synthesized compounds.
DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, have been successfully applied to predict ¹H and ¹³C NMR chemical shifts for a wide range of organic molecules, including those with complex stereochemistry. researchgate.net For adamantane and its derivatives, computational studies have demonstrated good agreement between calculated and experimental chemical shifts. researchgate.net While a specific computational NMR study for this compound is not documented, the established methodologies could be readily applied. Such a study would involve optimizing the molecule's geometry at a given level of theory and then performing the NMR calculation. The predicted shifts would then be compared to experimental data to validate the computed structure.
| Nucleus | Calculation Method | Predicted Chemical Shift Range (ppm) for Analogous Structures |
| ¹H | DFT/GIAO | 1.5 - 4.5 for adamantyl and pyrrolidinyl protons researchgate.net |
| ¹³C | DFT/GIAO | 20 - 70 for adamantyl and pyrrolidinyl carbons |
Mechanistic Pathway Elucidation using Computational Methods
Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Computational chemistry offers powerful tools to map out reaction pathways, identify key intermediates and transition states, and calculate the energy barriers that govern reaction rates.
Transition State Analysis and Activation Energy Barriers
A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy are critical for understanding reaction kinetics. Computational methods can locate these fleeting structures and calculate the activation energy, which is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction.
For reactions catalyzed by proline and its derivatives, which are close analogues of the pyrrolidinyl methanol (B129727) moiety, extensive computational studies have been performed to elucidate the mechanisms of various transformations, such as aldol (B89426) and Michael reactions. nih.gov These studies have shown how the catalyst and substrates interact to form a transition state assembly that favors the formation of one enantiomer over the other. The bulky adamantyl group in this compound is expected to play a significant steric role in the transition state, influencing the stereochemical outcome of the reaction. DFT calculations are the workhorse for locating transition states and computing activation energies in such systems. nih.gov
Reaction Coordinate Analysis
A reaction coordinate is a geometric parameter that changes during the conversion of reactants to products. By systematically changing this parameter and calculating the energy at each step, a potential energy surface along the reaction pathway can be constructed. This analysis provides a detailed picture of the energy profile of the reaction, including the presence of intermediates and the relative heights of energy barriers. For complex, multi-step reactions, this can reveal the rate-determining step and provide insights into how the catalyst influences each stage of the transformation. While specific reaction coordinate analyses for reactions involving this compound are not prevalent in the literature, the methodologies have been widely applied to similar organocatalytic systems. mdpi.com
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about the electronic structure and energetics of molecules at a static level, molecular modeling and dynamics simulations offer insights into their dynamic behavior over time.
In the context of catalysis, MD simulations can be used to study the binding of substrates to the catalyst and the conformational changes that occur during the catalytic cycle. mdpi.com By simulating the system at different temperatures and pressures, one can also investigate the thermodynamic properties of the system. While detailed MD simulations specifically targeting this compound are yet to be reported, the techniques are well-established for studying the dynamics of organic molecules and catalysts in condensed phases. nih.gov
Prediction of Molecular Geometry and Isomeric Forms
Computational chemistry provides powerful tools for predicting the three-dimensional structure of molecules like this compound. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can be used to determine the most stable conformations of the molecule. These calculations optimize the molecular geometry by finding the arrangement of atoms that corresponds to the lowest energy state.
For this compound, the geometry is largely defined by the spatial relationship between the bulky adamantyl group, the pyrrolidine (B122466) ring, and the methanol substituent. The pyrrolidine ring can adopt various puckered conformations, such as the envelope and twist forms. The connection of the large adamantyl group at the 1-position and the methanol group at the 2-position of the pyrrolidine ring introduces significant steric considerations.
Due to the presence of a chiral center at the 2-position of the pyrrolidine ring, this compound can exist as different stereoisomers (enantiomers and diastereomers). Computational methods can be employed to calculate the energies of these different isomeric forms, predicting their relative stabilities. The specific enantiomeric form can be crucial for biological activity, as molecular recognition by biological targets is often highly stereospecific. Synthetic strategies can be designed to produce specific enantiomers, and computational studies can aid in understanding the observed stereoselectivity.
Analysis of Intramolecular and Intermolecular Interactions
The structure and properties of this compound are influenced by a variety of non-covalent interactions, both within a single molecule (intramolecular) and between molecules (intermolecular).
Intermolecular Interactions: In the solid state or in solution, molecules of this compound can interact with each other and with solvent molecules. The primary intermolecular interaction is hydrogen bonding, where the hydroxyl group of one molecule can act as a hydrogen bond donor to the nitrogen atom or the hydroxyl oxygen of another molecule. These hydrogen bonds can lead to the formation of dimers or larger aggregates. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Derivation and Interpretation of Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of the molecular structure and correlating them with experimental activity data. nih.gov For this compound and its analogues, a wide range of descriptors can be calculated using computational methods. ufv.br
These descriptors can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). pensoft.netresearchgate.net These are crucial for understanding how the molecule might interact with polar or charged residues in a biological target.
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific shape indices. The bulky adamantyl group will significantly influence these descriptors. pensoft.netresearchgate.net
Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, describing aspects like branching and connectivity.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is critical for its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The logarithm of the octanol-water partition coefficient (logP) is a common hydrophobic descriptor. The adamantane moiety is known to significantly increase the lipophilicity of a molecule. nih.gov
Once calculated, these descriptors are used to build a QSAR model, often using statistical techniques like multiple linear regression or machine learning algorithms. nih.govufv.br The interpretation of the resulting QSAR equation provides insights into which molecular properties are most important for the desired biological activity. For instance, a positive coefficient for a descriptor would suggest that increasing the value of that descriptor leads to higher activity, while a negative coefficient would indicate the opposite.
Correlation with In Vitro or Biochemical Binding Affinities at a Molecular Level
The ultimate goal of a QSAR study is to develop a predictive model that can be used to estimate the biological activity of new, unsynthesized compounds. In the context of this compound and its analogues, the "activity" is often an in vitro or biochemical measurement, such as the binding affinity to a specific protein target (e.g., an enzyme or a receptor). chemrxiv.org
The molecular descriptors derived in the previous step are correlated with experimentally determined binding affinities (often expressed as IC₅₀ or Kᵢ values). A statistically significant correlation suggests that the chosen descriptors are relevant to the binding process. nih.gov For example, a QSAR model might reveal that the binding affinity of adamantane derivatives is strongly correlated with their lipophilicity and the presence of a hydrogen bond donor. chemrxiv.orgnih.gov
Mechanistic Investigations of Reactions Involving 1 2 Adamantyl 2 Pyrrolidinyl Methanol
Studies on Catalytic Processes in which the Compound Acts as a Ligand or Substrate
[1-(2-adamantyl)-2-pyrrolidinyl]methanol is primarily designed to function as a chiral ligand in metal-catalyzed reactions or as an organocatalyst itself. Its structural features allow it to participate in a range of asymmetric transformations.
As an organocatalyst, it belongs to the class of prolinol derivatives, which are known to catalyze key carbon-carbon bond-forming reactions. researchgate.netresearchgate.net These include aldol (B89426) reactions, Mannich reactions, and Michael additions. researchgate.netresearchgate.netresearchgate.net The catalytic cycle in these reactions typically involves the formation of an enamine or iminium ion intermediate, a common mechanism for proline and its derivatives. researchgate.netpnas.org For instance, in an aldol reaction, the pyrrolidine (B122466) nitrogen would react with a ketone or aldehyde donor to form a nucleophilic enamine, which then attacks an aldehyde acceptor. researchgate.netpnas.org
When employed as a ligand for a metal center, the compound utilizes its nitrogen and oxygen atoms to form a bidentate chelate. This coordination creates a well-defined chiral environment around the metal, which is essential for asymmetric catalysis. A prominent application for such ligands is the enantioselective addition of organozinc reagents to aldehydes. nih.gov The titanium complex of a structurally analogous adamantyl-substituted BINOL ligand, for example, has demonstrated high activity and enantioselectivity in the alkylation of various aldehydes. nih.govacs.org This suggests that a titanium or other Lewis acidic metal complex of this compound could be a highly effective catalyst for similar transformations.
Detailed research findings on analogous prolinol-based catalysts are presented in the table below, illustrating their effectiveness in various asymmetric reactions.
| Catalyst System | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Proline | Intermolecular Aldol | Acetone + p-Nitrobenzaldehyde | 68 | 96 | pnas.org |
| Pyrrolidine Sulfonamide | Mannich Reaction | Ketones + α-Imino Esters | 74-91 | 96 - >99 | |
| Dipeptidic Proline-Thiourea | Michael Addition | Aldehydes + Nitroolefins | up to 99 | 97 | researchgate.net |
| (R)-Adamantyl-BINOL-Ti(IV) | Diethylzinc Addition | Benzaldehyde | 98 | 99 | nih.gov |
| Camphor-derived β-amino alcohol | Diethylzinc Addition | Aromatic/Aliphatic Aldehydes | high | up to 94 | capes.gov.br |
Role of the Pyrrolidinylmethanol Moiety in Reaction Selectivity
The pyrrolidinylmethanol moiety is a cornerstone of many successful chiral catalysts and ligands. mdpi.com Its efficacy stems from several key features that contribute to high reaction selectivity.
The fundamental catalytic role is played by the secondary amine of the pyrrolidine ring, which can form a nucleophilic enamine with a carbonyl donor. pnas.org The adjacent hydroxymethyl group is not merely a passive substituent. It plays a crucial role in organizing the transition state through hydrogen bonding. In proline-catalyzed aldol reactions, for example, the carboxylic acid group of proline is proposed to act as a hydrogen bond donor to the aldehyde acceptor, thereby activating it and fixing its orientation in the transition state. researchgate.netlongdom.org In this compound, the hydroxyl group can perform a similar function, leading to a highly organized, bicyclic-like transition state that effectively shields one face of the enamine, leading to high enantioselectivity.
Furthermore, the stereocenter at the C2 position of the pyrrolidine ring dictates the absolute configuration of the product. The chiral environment established by the pyrrolidinylmethanol scaffold is the primary source of asymmetric induction. nih.gov The rigidity of the five-membered ring limits the conformational freedom of the catalytic intermediates, which is a key factor in achieving high levels of stereocontrol. mdpi.com The design of bifunctional catalysts, where the amine and a hydrogen-bond-donating group are positioned on a rigid scaffold like pyrrolidine, has proven to be a powerful strategy for improving catalytic activity and stereoselectivity.
Influence of the Adamantyl Group on Reaction Rates and Stereochemistry
The adamantyl group is a bulky, rigid, and lipophilic three-dimensional substituent. rsc.org Its incorporation into catalyst and ligand structures is a well-established strategy for enhancing stereoselectivity and, in some cases, reaction rates. nih.govnih.govmdpi.com
The primary role of the adamantyl group in this compound is to provide steric bulk. This bulkiness creates a highly congested chiral pocket around the catalytic site. In the transition state of a reaction, this steric hindrance effectively blocks one of the enantiotopic faces of the approaching substrate, forcing it to react from the less hindered direction. This leads to a higher degree of stereochemical discrimination and, consequently, higher enantiomeric excess in the product. For example, studies on BINOL ligands have shown that introducing bulky adamantyl groups significantly enhances enantioselectivity in the titanium-catalyzed alkylation of aldehydes. nih.gov
The influence of the adamantyl group can be seen in the following table, which compares the performance of catalysts with and without bulky substituents in analogous reactions.
| Catalyst | Reaction | Enantiomeric Excess (ee, %) | Key Feature | Reference |
| (R)-BINOL-Ti(IV) | Diethylzinc addition to benzaldehyde | Moderate | Parent ligand | nih.gov |
| (R)-Adamantyl-BINOL-Ti(IV) | Diethylzinc addition to benzaldehyde | 99 | Bulky adamantyl group | nih.gov |
| Prolinamide | Aldol Reaction | Moderate to Good | Standard prolinamide | mdpi.com |
| Prolinamide with bulky substituent | Aldol Reaction | Excellent | Increased steric hindrance |
Beyond simple steric blocking, the rigidity of the adamantyl cage helps to reduce the conformational flexibility of the catalyst-substrate complex. This pre-organization of the transition state can lower the entropic barrier to reaction, potentially increasing the reaction rate. nih.gov The lipophilicity of the adamantyl group can also influence the solubility of the catalyst in non-polar solvents, which can be a practical advantage in certain reaction systems.
Kinetic and Thermodynamic Analysis of Transformations
A thorough understanding of a catalytic cycle requires kinetic and thermodynamic analysis. While specific studies on this compound are not yet prevalent in the literature, the principles of such analyses can be inferred from studies on related catalytic systems.
Kinetic Analysis: Kinetic studies are essential for determining the rate-determining step of a reaction and for understanding the influence of catalyst and substrate concentrations on the reaction rate. For proline-catalyzed reactions, kinetic investigations have been used to determine that only one molecule of the catalyst is typically involved in the transition state of intermolecular reactions. pnas.org A kinetic analysis of a reaction catalyzed by this compound would likely involve monitoring the reaction progress under various conditions to determine the reaction order with respect to the catalyst, the donor, and the acceptor. Kinetic isotope effect studies could also be employed to probe the nature of the rate-determining step. nih.gov The observation of non-linear effects, where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the catalyst, can provide insight into the formation of higher-order catalyst aggregates. acs.orgnih.gov
| Parameter | Method of Determination | Information Gained |
| Reaction Order | Varying reactant/catalyst concentrations | Number of molecules of each species in the rate-determining step |
| Kinetic Isotope Effect | Using isotopically labeled substrates | Involvement of specific bond cleavage in the rate-determining step |
| Activation Parameters (ΔH‡, ΔS‡) | Temperature-dependent rate studies (Arrhenius/Eyring plots) | Enthalpic and entropic barriers to reaction; nature of the transition state |
| Gibbs Free Energy (ΔG) | Equilibrium constant measurements | Overall spontaneity and position of equilibrium of the reaction |
Role As a Chemical Scaffold, Ligand, or Intermediate in Advanced Organic Synthesis
Applications as Chiral Auxiliaries or Ligands in Asymmetric Synthesis
The primary application of chiral molecules like [1-(2-adamantyl)-2-pyrrolidinyl]methanol in asymmetric synthesis is to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over another. nih.gov This is achieved by temporarily incorporating the chiral molecule (the auxiliary) into a substrate, directing the approach of a reagent, and then cleaving it off to reveal the chiral product. researchgate.net Alternatively, it can be used as a chiral ligand that coordinates to a metal catalyst, creating a chiral environment around the metal center that influences the reaction's stereoselectivity. mdpi.comnih.govmdpi.com
Chiral pyrrolidinylmethanols, synthesized from the natural amino acid (S)-proline, are well-established catalysts and ligands for highly enantioselective reactions. researchgate.net For instance, they are effective in catalyzing the enantioselective addition of dialkylzincs to various aldehydes, producing optically active secondary alcohols with up to 100% enantiomeric excess (ee). researchgate.net The specific structure of the pyrrolidinylmethanol derivative significantly influences the degree and sense of the asymmetric induction. researchgate.net
The presence of the bulky adamantyl group on the pyrrolidine (B122466) nitrogen is expected to provide significant steric hindrance. This bulk can be highly effective in creating a well-defined chiral pocket in metal-catalyzed reactions, thereby enhancing enantioselectivity. rsc.org Chiral ligands incorporating an adamantyl group have been successfully used in palladium-catalyzed asymmetric allylic alkylation of indoles, achieving high enantioselectivities (up to 98% ee). rsc.org The adamantyl moiety's rigid and sterically demanding nature is crucial for establishing effective chiral discrimination.
Table 1: Representative Asymmetric Reactions Using Related Chiral Ligands
| Reaction Type | Chiral Ligand/Auxiliary Type | Catalyst | Achieved Enantioselectivity (ee) |
|---|---|---|---|
| Addition of Dialkylzincs to Aldehydes | Chiral Pyrrolidinylmethanols | Self-catalyzed or with metal salts (e.g., Li) | Up to 100% researchgate.net |
| Allylic Alkylation of Indoles | N-1-adamantyl-N-trans-cinnamylaniline | Palladium | Up to 98% rsc.org |
| C–H Activation/Cycloaddition | Binaphthyl-based Amino Acids | Palladium | Up to 95% nih.gov |
This table presents data for structurally related chiral ligands to illustrate the potential applications of this compound.
Utilization as a Building Block for Complex Molecular Architectures
Organic building blocks are functionalized molecules that serve as the fundamental components for the modular, bottom-up assembly of more complex molecular structures. sigmaaldrich.com With its defined stereochemistry and multiple functional groups (secondary amine, hydroxyl group) combined with the bulky lipophilic adamantane (B196018) cage, this compound is a prime candidate for use as a chiral building block. It provides a pre-defined stereocenter and a rigid scaffold upon which to construct larger, more intricate molecules. mdpi.com
The pyrrolidine ring is a common feature in spirocyclic and polycyclic alkaloids. nih.gov The synthesis of such systems often relies on cycloaddition reactions. nih.govrsc.org The this compound scaffold is particularly suited for constructing spiro[pyrrolidine-2,2'-adamantane] systems. nih.gov These spirocycles, which contain two rings sharing a single sp3 carbon, are important structural motifs in medicinal chemistry. nih.gov The synthesis can be achieved through methods like 1,3-dipolar cycloaddition reactions involving azomethine ylides generated from the pyrrolidine ring. rsc.orgnih.gov For example, synthetic spiro[pyrrolidine-2,2'-adamantanes] have been synthesized and evaluated for their biological activity. nih.gov The rigid adamantane unit fused in a spiro fashion to the chiral pyrrolidine ring creates a unique and conformationally restricted three-dimensional structure. nih.gov One-pot multicomponent protocols are often employed for the efficient and stereoselective synthesis of such spirocyclic pyrrolidine derivatives. rsc.orgnih.gov
A key function of a chiral building block is to introduce one or more stereocenters into a target molecule in a controlled manner. researchgate.net By incorporating this compound into a synthetic sequence, its inherent (S) or (R) configuration at the C2 position of the pyrrolidine ring can be transferred to the final product. For instance, in the synthesis of vicinal diamines, which are important motifs in pharmaceuticals and chiral ligands, catalytic enantioselective methods are used to create new stereogenic centers. nih.gov The use of a chiral ligand or auxiliary derived from a proline scaffold like this compound can direct the formation of a specific stereoisomer. The alcohol functionality can be used as a handle for attachment to other molecules, while the adamantyl-substituted nitrogen atom can direct subsequent transformations, leading to the creation of new, adjacent stereocenters with high diastereoselectivity.
Development of Novel Adamantane-Containing Derivatives for Chemical Research
The search for new molecules with unique properties is a constant driver in chemical research. mdpi.com Adamantane derivatives are of particular interest due to the lipophilicity and rigidity conferred by the adamantane cage, which can enhance biological activity or confer useful material properties. mdpi.comnih.gov The compound this compound serves as an excellent starting material for the synthesis of a diverse library of new adamantane-containing derivatives. rsc.org
Simple and efficient synthetic protocols, such as condensation reactions, can be used to modify the hydroxyl group or the pyrrolidine nitrogen. mdpi.comnih.gov For example, the hydroxyl group can be esterified or etherified, while the secondary amine of the pyrrolidine ring could potentially undergo N-alkylation or N-acylation, although the steric bulk of the adjacent adamantyl group would influence reactivity. The parent scaffold has been used to create derivatives for various research purposes, including the development of potential antiproliferative agents and ligands for biomimetic systems. nih.govnih.govmdpi.com
Table 2: Examples of Synthetic Transformations for Creating Adamantane Derivatives
| Starting Material Type | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Tricyclo[3.3.1.13,7]decan-1-amine | Condensation with aldehydes/ketones | Schiff Bases | mdpi.com |
| 3-amino-1-adamantanol | Condensation with aromatic aldehydes | Schiff Bases | nih.gov |
| 1-acetyladamantane | Multi-step synthesis | (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol | mdpi.com |
This table shows examples of synthetic methods used to create novel adamantane derivatives from various adamantane-containing precursors.
Supramolecular Chemistry Applications (Structural Role, e.g., in Host-Guest Systems or as building blocks for dendrimers/liposomes)
The adamantane group is a classic "guest" molecule in the field of supramolecular chemistry, known for its strong association with cyclodextrin (B1172386) "hosts" in aqueous solutions. researchgate.net This interaction is driven by the hydrophobic effect, as the nonpolar adamantane cage is readily encapsulated within the hydrophobic cavity of the cyclodextrin, displacing high-energy water molecules. The resulting host-guest complexes are highly stable.
The this compound molecule is therefore an ideal candidate for constructing supramolecular systems. nih.govchemrxiv.org It can be used to functionalize polymers or other surfaces, enabling them to bind to cyclodextrin-modified systems to form hydrogels or other self-assembled materials. researchgate.net
Furthermore, this compound can act as a building block for dendrimers, which are large, highly branched, and well-defined macromolecules. nih.govnih.gov By attaching this compound to the periphery of a dendritic core, one can create a dendrimer with a surface decorated by adamantyl groups. researchgate.net These terminal groups can then form host-guest complexes with cyclodextrins, leading to the formation of cross-linked networks or drug delivery systems where the dendrimer acts as a carrier and the host-guest interaction provides a mechanism for recognition or release.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1-(2-adamantyl)-2-pyrrolidinyl]methanol, and what factors influence reaction efficiency?
- Methodological Answer : A typical synthesis involves reacting a pyrrolidine precursor with a 2-adamantyl derivative under controlled conditions. For example, adamantyl radicals generated via hydrogen abstraction (e.g., using triplet biacetyl) can undergo acetyl transfer reactions to form adamantyl-substituted products . Steric hindrance at the 2-adamantyl position may reduce reaction efficiency, as observed in transfer rate constants () for 2-adamantyl radicals compared to 1-adamantyl analogs . Optimization of solvent systems (e.g., ethanol or 2-propanol) and photochemical conditions is critical for yield improvement.
| Reaction Parameter | Impact on Yield | Evidence |
|---|---|---|
| Solvent polarity | Higher polarity increases radical stability | |
| Steric hindrance (C-2 vs C-1) | C-2 substitution reduces by ~50% |
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : X-ray crystallography and NMR spectroscopy are primary tools. Crystallographic studies reveal bond angles and distances critical for understanding steric interactions, particularly between the adamantyl group and the pyrrolidine ring . For example, the adamantyl moiety’s rigid structure may impose specific torsional angles on the pyrrolidinylmethanol group, affecting conformational stability .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of adamantyl-substituted pyrrolidine derivatives?
- Methodological Answer : Steric hindrance at the 2-adamantyl position alters reaction pathways. For instance, 2-adamantyl radicals exhibit lower acetyl transfer efficiency due to hindered transition states, leading to competing hydrogen abstraction and adamantane formation . Electronic effects are probed via Hammett studies or computational modeling (e.g., DFT) to quantify substituent impacts on radical stability.
| Substituent Position | Dominant Pathway | Product Ratio | Evidence |
|---|---|---|---|
| 1-Adamantyl | Acetyl transfer | 85% acetyladamantane | |
| 2-Adamantyl | Hydrogen abstraction | 42% adamantane |
Q. What analytical strategies resolve contradictions in product distributions from adamantyl radical reactions?
- Methodological Answer : Discrepancies in product ratios (e.g., unexpected adamantane formation from 2-adamantyl radicals) are resolved using isotopic labeling (e.g., deuterated solvents) to track hydrogen abstraction pathways . High-resolution mass spectrometry (HRMS) and GC-MS differentiate between acetylated products and byproducts. Kinetic studies under varying temperatures further elucidate dominant mechanisms.
Q. How does C-1 vs C-2 adamantyl substitution affect pharmacological activity in enzyme inhibition studies?
- Methodological Answer : In 11β-HSD1 inhibitors, C-1 adamantyl derivatives show higher binding affinity due to reduced steric clash with the enzyme’s active site compared to C-2 analogs . Activity is assessed via IC₅₀ measurements and molecular docking simulations.
| Derivative | IC₅₀ (nM) | Binding Energy (kcal/mol) | Evidence |
|---|---|---|---|
| C-1 Adamantyl | 12.3 | -9.8 | |
| C-2 Adamantyl | 45.6 | -7.2 |
Synthesis Optimization Table
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Radical initiator | Biacetyl (triplet state) | 20–25% | |
| Solvent system | Ethanol/2-propanol (1:1) | 15% | |
| Temperature | 25°C (photochemical) | 30% reduction in byproducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
